molecular formula C4H11ClN2O2S B2930423 Pyrrolidine-3-sulfonamide;hydrochloride CAS No. 2580250-43-5

Pyrrolidine-3-sulfonamide;hydrochloride

Cat. No. B2930423
M. Wt: 186.65
InChI Key: RKEXZIKOTCCWKB-UHFFFAOYSA-N
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Description

Pyrrolidine-3-sulfonamide hydrochloride is a compound with the CAS Number: 2580250-43-5 . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .


Physical And Chemical Properties Analysis

The molecular weight of Pyrrolidine-3-sulfonamide hydrochloride is 186.66 . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Enantioselective Catalysis

Pyrrolidine sulfonamide has been identified as an efficient promoter for highly enantioselective aldol reactions between ketones and aldehydes with aromatic aldehydes on water, highlighting its role in promoting stereoselective organic reactions. The catalyst can be recovered and reused without significant loss of catalytic activity and stereoselectivity, demonstrating its potential in sustainable chemical processes (Zu et al., 2008).

Aminodifluoromethylation of Alkenes

Research has also shown that pyrrolidine sulfonamides facilitate the photoredox catalyzed aminodifluoromethylation of unactivated alkenes. This process allows for the efficient formation of pyrrolidines and lactones, expanding the toolbox for constructing nitrogen-containing heterocycles and demonstrating the versatility of pyrrolidine sulfonamides in facilitating complex chemical transformations (Zhang et al., 2015).

Synthesis of α-Amino Acids

Another significant application is in the catalysis of Mannich-type reactions, where pyrrolidine-sulfonamide has been used to synthesize functionalized α-amino acid derivatives with high levels of regio-, diastereo-, and enantioselectivity. This method offers a direct route to unnatural α-amino acids, crucial for drug development and biological studies (Wang et al., 2004).

α-Aminoxylation of Aldehydes and Ketones

The sulfonamide-based organocatalyst has also been developed for direct, efficient α-aminoxylation reactions of aldehydes and ketones, offering excellent regio- and enantioselectivities. This highlights its potential in synthesizing highly functionalized organic molecules, providing a new avenue for the development of novel organic syntheses (Wang et al., 2004).

Heterocyclic Sulfonamides Synthesis

A sulfur-functionalized aminoacrolein derivative has been utilized for the efficient and selective synthesis of heterocyclic sulfonamides. This demonstrates the compound's utility in the development of a parallel medicinal chemistry protocol for synthesizing diverse heterocyclic compounds, broadening its applications in medicinal chemistry (Tucker et al., 2015).

Safety And Hazards

While specific safety and hazards information for Pyrrolidine-3-sulfonamide hydrochloride was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using the substance only in well-ventilated areas .

Future Directions

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

pyrrolidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEXZIKOTCCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-3-sulfonamide hydrochloride

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